Sieboldine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

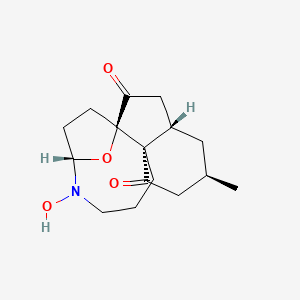

Sieboldine A is a natural product found in Phlegmariurus sieboldii with data available.

Aplicaciones Científicas De Investigación

Introduction to Sieboldine A

This compound is a unique tetracyclic alkaloid derived from the club moss Lycopodium sieboldii. Its distinctive structure, characterized by an unprecedented N-hydroxyazacyclononane ring, has attracted significant attention due to its potential biological applications, particularly as an acetylcholinesterase inhibitor. This article explores the scientific research applications of this compound, emphasizing its synthesis, biological activity, and potential therapeutic uses.

Total Synthesis of this compound

The total synthesis of this compound has been a focal point in organic chemistry research due to its complex structure. The first successful total synthesis was reported in 2010, which involved a series of intricate reactions starting from readily available precursors. The synthesis was accomplished in 20 steps and featured several key transformations, including:

- Formation of the cis-hydrindanone core : This was achieved through a pinacol-terminated 1,6-enyne cyclization reaction.

- Creation of the spiro tetrahydrofuran ring : This step involved stereoselective oxidation.

- Synthesis of the N-hydroxyazacyclononane ring : This was accomplished via cyclization of a thioglycoside precursor .

The successful synthesis not only confirmed the structure of this compound but also provided insights into new methodologies for constructing complex natural products.

Inhibition of Acetylcholinesterase

One of the most notable applications of this compound is its potent inhibitory effect on acetylcholinesterase, an enzyme critical for neurotransmission. Research has shown that this compound exhibits an IC50 value comparable to that of huperzine A, another well-known acetylcholinesterase inhibitor. This property positions this compound as a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship Studies

Studies have focused on understanding how structural variations in this compound affect its biological activity. The unique N-hydroxyazacyclononane ring is believed to play a crucial role in its inhibitory mechanism. Researchers have synthesized various analogs to explore their efficacy and selectivity towards acetylcholinesterase inhibition, providing valuable data for drug development .

Potential Therapeutic Applications

Given its biological properties, this compound has potential therapeutic applications beyond just acetylcholinesterase inhibition:

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.

- Cognitive Enhancers : Due to its mechanism of action on acetylcholine levels, there is interest in exploring its use as a cognitive enhancer.

Table 1: Key Synthetic Steps in the Total Synthesis of this compound

| Step | Reaction Type | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Pinacol-terminated cyclization | cis-hydrindanone | 78 |

| 2 | Stereoselective oxidation | spiro tetrahydrofuran | - |

| 3 | Cyclization of thioglycoside precursor | N-hydroxyazacyclononane | 51 |

| 4 | Final deprotection and oxidation | (+)-Sieboldine A | 67 |

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | ~0.5 | Acetylcholinesterase Inhibition |

| Huperzine A | ~0.5 | Acetylcholinesterase Inhibition |

| Analog 1 | ~1.2 | Acetylcholinesterase Inhibition |

| Analog 2 | ~0.8 | Acetylcholinesterase Inhibition |

Propiedades

Fórmula molecular |

C16H23NO4 |

|---|---|

Peso molecular |

293.36 g/mol |

Nombre IUPAC |

(1R,4S,6R,9S,14S)-13-hydroxy-6-methyl-17-oxa-13-azatetracyclo[12.2.1.01,9.04,9]heptadecane-2,8-dione |

InChI |

InChI=1S/C16H23NO4/c1-10-7-11-9-13(19)16-5-3-14(21-16)17(20)6-2-4-15(11,16)12(18)8-10/h10-11,14,20H,2-9H2,1H3/t10-,11+,14+,15-,16+/m1/s1 |

Clave InChI |

PKOSXQDNEYPWGG-ZEDHKUJTSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN([C@@H](O3)CC4)O)C(=O)C1 |

SMILES canónico |

CC1CC2CC(=O)C34C2(CCCN(C(O3)CC4)O)C(=O)C1 |

Sinónimos |

sieboldine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.